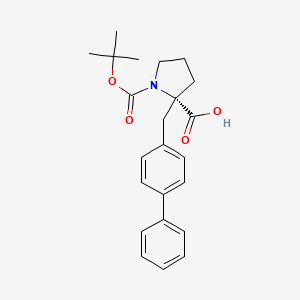
Boc-(S)-alpha-(4-biphenylmethyl)-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-(S)-alpha-(4-biphenylmethyl)-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The biphenylmethyl group attached to the alpha carbon of the proline adds steric bulk and hydrophobicity, making this compound useful in various chemical and biological applications.
作用機序
Target of Action
The primary target of Boc-(S)-alpha-(4-biphenylmethyl)-proline Compounds with similar structures, such as 3-(4-biphenylmethyl) 4, 5-dihydro-4-oxo-3h-imidazo [4, 5-c] pyridines, have been studied as angiotensin ii at1 receptor antagonists . The angiotensin II AT1 receptor plays a key role in regulating cardiovascular homeostasis and electrolyte/fluid balance .
Mode of Action
The exact mode of action of This compound Based on the similar compounds, it can be inferred that these types of compounds might interact with the angiotensin ii at1 receptor, leading to changes in cardiovascular homeostasis and electrolyte/fluid balance .
Biochemical Pathways
The biochemical pathways affected by This compound Angiotensin ii at1 receptor antagonists, like the similar compounds, are known to affect the renin-angiotensin system (ras), which plays a key role in regulating cardiovascular homeostasis and electrolyte/fluid balance .
Result of Action
The molecular and cellular effects of This compound Based on the similar compounds, it can be inferred that these types of compounds might have antihypertensive activity due to their interaction with the angiotensin ii at1 receptor .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-alpha-(4-biphenylmethyl)-proline typically involves the following steps:
Protection of Proline: The proline is first protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This forms Boc-protected proline.
Formation of Biphenylmethyl Group: The Boc-protected proline is then reacted with 4-biphenylmethyl bromide in the presence of a base like sodium hydride (NaH) to form this compound.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Boc-(S)-alpha-(4-biphenylmethyl)-proline can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).
Substitution Reactions: The biphenylmethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Sodium hydride (NaH) or other strong bases.
Oxidation: Potassium permanganate (KMnO4) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Major Products
Deprotection: Yields the free amine form of the compound.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Yields oxidized or reduced forms of the compound.
科学的研究の応用
Boc-(S)-alpha-(4-biphenylmethyl)-proline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the production of pharmaceuticals and fine chemicals.
類似化合物との比較
Similar Compounds
Boc-(S)-alpha-(4-biphenylmethyl)-alanine: Similar structure but with alanine instead of proline.
Boc-(S)-alpha-(4-biphenylmethyl)-glycine: Similar structure but with glycine instead of proline.
Boc-(S)-alpha-(4-biphenylmethyl)-valine: Similar structure but with valine instead of proline.
Uniqueness
Boc-(S)-alpha-(4-biphenylmethyl)-proline is unique due to the presence of the proline moiety, which imparts distinct conformational properties. The rigid cyclic structure of proline can influence the overall shape and flexibility of the compound, making it particularly useful in applications where specific conformational constraints are required.
特性
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-22(2,3)28-21(27)24-15-7-14-23(24,20(25)26)16-17-10-12-19(13-11-17)18-8-5-4-6-9-18/h4-6,8-13H,7,14-16H2,1-3H3,(H,25,26)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEMRGCBNUYVIW-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














